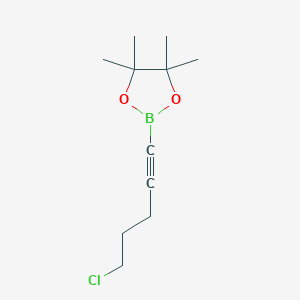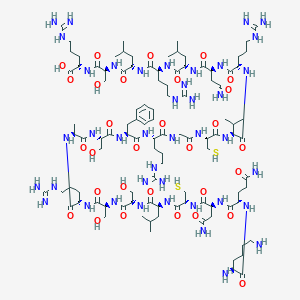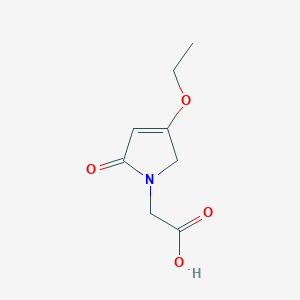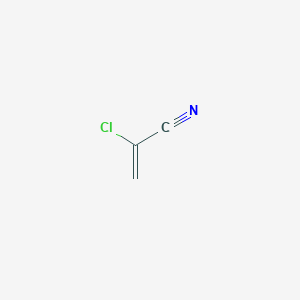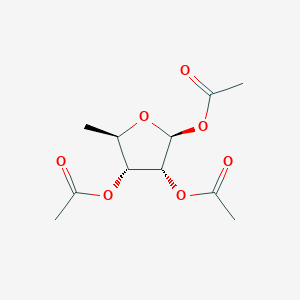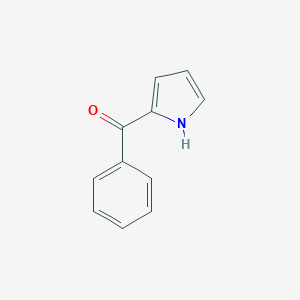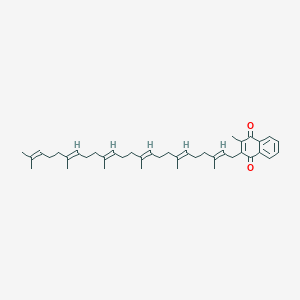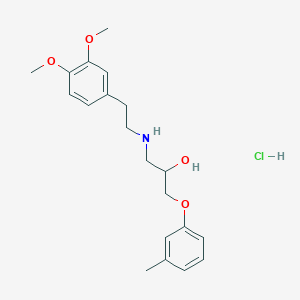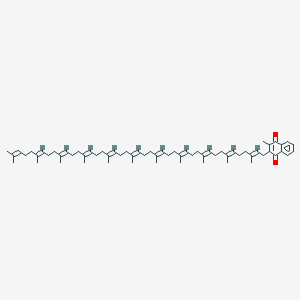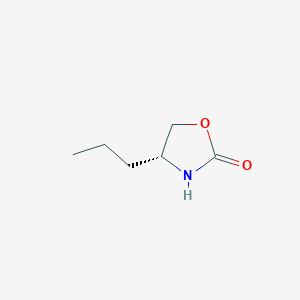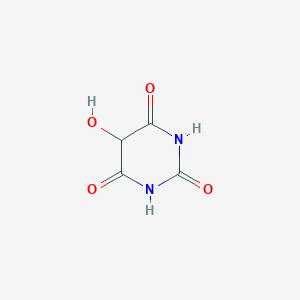
Acide dialurique
Vue d'ensemble
Description
Dialuric acid is a compound that has been studied in various contexts, particularly in relation to its redox properties and its role in the alloxan-dialuric acid redox cycle. It is known to be an oxidation product of cytosine derivatives and is susceptible to further oxidation. The compound has been implicated in the diabetogenic action of alloxan due to its ability to produce cytotoxic radicals upon reoxidation .
Synthesis Analysis
The synthesis of dialuric acid can occur through the reduction of alloxan, which has been investigated using pulse radiolysis techniques. A radical intermediate is formed during this reduction process, which then disproportionates to yield dialuric acid . Additionally, the oxidation of 5-hydroxy-2'-deoxyuridine can lead to the formation of dialuric acid derivatives .
Molecular Structure Analysis
The molecular structure of dialuric acid has been characterized by NMR and MS analyses. It has been determined that the carbonyl and hydroxyl groups are positioned at C6 and C5, respectively, and these groups exist in their fully hydrated form in aqueous solutions . Theoretical investigations using density functional theory have also provided insights into the redox cycle between alloxan and dialuric acid, detailing the formation of a stable neutral radical and the subsequent formation of the dialuric acid anion .
Chemical Reactions Analysis
Dialuric acid undergoes autoxidation, a process that generates reactive oxygen species such as superoxide radicals and hydrogen peroxide. This autoxidation can be catalyzed by transition metals like copper, iron, and manganese, and the presence of iron can lead to the formation of hydroxyl radicals . The kinetics of these oxidation reactions have been studied, revealing the rate constants for various steps in the autoxidation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of dialuric acid have been explored through studies of its stability and ultraviolet absorption spectra. It has been found that dialuric acid is unstable in both acidic and alkaline solutions due to its ease of oxidation by dissolved air. However, the addition of cysteine can prevent this oxidation, allowing for the determination of its ultraviolet absorption spectrum . The autoxidation of dialuric acid is influenced by factors such as pH, temperature, and pyrimidine concentration .
Applications De Recherche Scientifique
- Le test de la muréxide, couramment utilisé pour identifier l'acide urique, implique l'oxydation dégradative de l'acide urique à l'aide d'acide nitrique. Le produit final est l'acide purpurique, qui donne une couleur violette lors de l'ajout d'ammoniaque. La séquence de réaction conduisant à la formation de muréxide comprend plusieurs composés :
- L'this compound, également connu sous le nom d'acide 5-hydroxy-barbiturique, peut être obtenu par réduction de l'alloxane avec du sulfure d'hydrogène . La structure et les propriétés du composé ont été largement étudiées à l'aide de diverses techniques spectroscopiques .
- Bien que l'this compound lui-même ne soit pas largement étudié, ses dérivés et les composés apparentés offrent des possibilités intéressantes :
- Synthèse de colorants: La muréxide, dérivée de l'acide purpurique, était historiquement utilisée comme colorant pour la laine. L'urée et l'acide parabanique sont également formés lors du processus de synthèse du colorant .
Mécanisme de formation de la muréxide
Synthèse de l'acide dialurique
Applications potentielles
En résumé, l'this compound, bien que moins étudié, est prometteur à la fois en chimie synthétique et dans des applications biologiques potentielles. Les chercheurs devraient continuer à dévoiler ses propriétés et ses applications pour libérer son plein potentiel . Si vous avez des questions spécifiques ou si vous avez besoin de plus de détails, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
Dialuric acid, a reduction product of alloxan, primarily targets pancreatic beta cells . It preferentially accumulates in these cells via the GLUT2 glucose transporter . Another key target is the microtubule-associated protein tau (MAPT), which plays a crucial role in microtubule dynamics and neuronal outgrowth .
Mode of Action
In the presence of intracellular thiols, especially glutathione, dialuric acid participates in a cyclic redox reaction with alloxan, its parent compound . This reaction generates reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and, in a final iron-catalysed reaction step, hydroxyl radicals . Dialuric acid can also bind to MAPT, inducing toxicity by hyperphosphorylating the tau protein .
Biochemical Pathways
The ROS generated by dialuric acid’s redox reaction with alloxan can cause significant damage to the beta cells . These cells have a particularly low antioxidative defence capacity, making them susceptible to oxidative stress . The hyperphosphorylation of tau protein disrupts its normal function and leads to a condition known as tauopathies .
Pharmacokinetics
Dialuric acid can enter the beta cells of the islets of Langerhans and bind to MAPT . It is also suggested that dialuric acid can cross the blood-brain barrier (BBB) and the Caco-2 cells, and it is absorbed by the human intestine . This indicates that dialuric acid can reach its target sites and accumulate to toxic levels .
Result of Action
The hydroxyl radicals generated by the autoxidation of dialuric acid are ultimately responsible for the death of the beta cells . This leads to a state of insulin-dependent diabetes, often referred to as 'alloxan diabetes’ . The hyperphosphorylation of tau protein by dialuric acid can cause destruction to pancreatic beta cells, leading to diabetes mellitus .
Action Environment
The action of dialuric acid can be influenced by various environmental factors. For instance, the presence of intracellular thiols, especially glutathione, is crucial for the redox reaction between alloxan and dialuric acid . Moreover, the compound’s toxicity can be affected by the levels of glucose transporters and the antioxidative defence capacity of the target cells .
Orientations Futures
Analyse Biochimique
Biochemical Properties
In the presence of intracellular thiols, especially glutathione, alloxan generates reactive oxygen species (ROS) in a cyclic redox reaction with Dialuric acid . The autoxidation of Dialuric acid generates superoxide radicals, hydrogen peroxide, and, in a final iron-catalysed reaction step, hydroxyl radicals .
Cellular Effects
Dialuric acid can enter the beta cells of islets of Langerhans and bind to the microtubule-associated protein tau (MAPT) to induce toxicity . This interaction leads to hyperphosphorylation of the tau protein, which ultimately causes destruction to pancreatic beta cells and leads to diabetes mellitus .
Molecular Mechanism
The molecular mechanism of Dialuric acid involves its interaction with the active region SER 232 of MAPT, whereby it hyperphosphorylates the protein to become toxic . This interaction is believed to damage the beta cells of the pancreas and abate insulin signaling .
Metabolic Pathways
Dialuric acid is involved in the generation of reactive oxygen species (ROS) in a cyclic redox reaction with alloxan . This process involves the generation of superoxide radicals, hydrogen peroxide, and hydroxyl radicals .
Propriétés
IUPAC Name |
5-hydroxy-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEWMNTVZPFPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265223 | |
| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444-15-5 | |
| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxybarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dialuric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T856T7DXN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dialuric acid interact with biological systems?
A1: Dialuric acid readily undergoes autoxidation in the presence of oxygen [, , , , , ]. This process generates reactive oxygen species (ROS) such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals [, , , , , , , , ]. These ROS can cause oxidative damage to various cellular components, including lipids, proteins, and DNA [, , , , , , , , ], leading to cytotoxicity [, , , , , , ].
Q2: What is the role of glutathione in dialuric acid-induced toxicity?
A2: While glutathione can initially reduce alloxan to dialuric acid, it also participates in a redox cycle with dialuric acid, further promoting ROS generation and exacerbating oxidative stress [, , , ].
Q3: How does dialuric acid affect pancreatic beta cells?
A3: Dialuric acid, along with alloxan, contributes to the destruction of pancreatic beta cells, leading to experimental diabetes [, , , , , , , ]. This effect is primarily attributed to the generation of ROS, particularly in the presence of intracellular thiols like glutathione [, , , , , ].
Q4: What is the molecular formula and weight of dialuric acid?
A4: The molecular formula of dialuric acid is C4H4N2O4, and its molecular weight is 144.09 g/mol.
Q5: Is there spectroscopic data available for dialuric acid?
A5: Yes, studies have investigated the proton magnetic resonance (1H NMR) of dialuric acid, particularly regarding its tautomeric forms [].
Q6: How does the presence of water affect dialuric acid?
A6: Dialuric acid exists as a monohydrate in its crystalline form []. Desolvation of these crystals can occur, but the resulting anhydrous form is still susceptible to oxidation, especially in humid environments []. High humidity accelerates the solid-state oxidation of dialuric acid to alloxantin [].
Q7: Have there been any computational studies on dialuric acid?
A8: Yes, density functional theory (DFT) has been used to investigate the redox cycle between alloxan and dialuric acid []. This study provided insights into the thermodynamics of the electron and proton transfer steps involved in the cycle [].
Q8: How does the structure of dialuric acid relate to its reactivity?
A9: The presence of the enediol group in dialuric acid makes it susceptible to oxidation [, ]. This structural feature is essential for its participation in redox reactions and the generation of ROS [, ].
Q9: How can the stability of dialuric acid be enhanced?
A10: Dialuric acid is inherently unstable due to its susceptibility to oxidation [, , , , , ]. Strategies to enhance its stability often involve minimizing exposure to oxygen and controlling environmental factors such as humidity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
